1-(4-Methoxyphenethyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea
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Overview
Description
1-(4-Methoxyphenethyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenethyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea typically involves the following steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved through the reaction of tetrahydrofuran with piperidine under specific conditions.
Coupling with Methoxyphenethylamine: The piperidine intermediate is then coupled with 4-methoxyphenethylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Urea Formation: The final step involves the formation of the urea linkage by reacting the coupled intermediate with an isocyanate derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenethyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used.
Major Products
Oxidation: Formation of 4-hydroxyphenethyl derivative.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenethyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenethyl)-3-(piperidin-4-yl)methyl)urea: Lacks the tetrahydrofuran moiety.
1-(4-Hydroxyphenethyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea: Contains a hydroxyl group instead of a methoxy group.
1-(4-Methoxyphenethyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)ethyl)urea: Has an ethyl group instead of a methyl group.
Uniqueness
1-(4-Methoxyphenethyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea is unique due to the presence of both the methoxyphenethyl and tetrahydrofuran-piperidine moieties, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-25-19-4-2-16(3-5-19)6-10-21-20(24)22-14-17-7-11-23(12-8-17)18-9-13-26-15-18/h2-5,17-18H,6-15H2,1H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCMGKPCUSPAHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2CCN(CC2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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